molecular formula C23H19ClN4O2 B2869063 (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-chlorostyryl)oxazole-4-carbonitrile CAS No. 941008-31-7

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-chlorostyryl)oxazole-4-carbonitrile

Cat. No. B2869063
CAS RN: 941008-31-7
M. Wt: 418.88
InChI Key: IPNKPEXQWDYPBC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-chlorostyryl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BOC-4, and it has been shown to have a variety of interesting properties that make it useful for a wide range of applications.

Scientific Research Applications

Synthesis and Reactivity

A wide range of molecules, including pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, have been synthesized starting from amino-oxazole-carbonitrile building blocks, demonstrating the versatility of oxazole derivatives in synthetic organic chemistry (Lemaire et al., 2015). These methodologies offer rapid routes to a variety of structurally complex molecules, indicating the potential utility of compounds like "(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-chlorostyryl)oxazole-4-carbonitrile" in synthesizing novel chemical entities.

Antimicrobial Activities

The synthesis of novel derivatives such as 1,4-bis(triazol-yl)benzene and pyrazole-carbonitrile derivatives has been reported, with some of these compounds evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020). This highlights the potential for oxazole-carbonitrile compounds in the development of new antimicrobial agents.

Nootropic Agents

Compounds derived from the structural framework of oxazole-carbonitriles have been tested for nootropic activity, suggesting the applicability of these molecules in developing cognitive enhancers (Valenta et al., 1994).

Molecular Structure Analysis

The molecular structure of specific derivatives has been extensively studied through various spectroscopic techniques, including IR, NMR, HRMS, and UV–vis spectroscopy, as well as X-ray crystallography (Al‐Azmi & Shalaby, 2018). These studies are crucial for understanding the chemical and physical properties of these compounds, facilitating their application in diverse scientific fields.

Fluorescent Properties

Certain oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, structurally related to oxazole-carbonitriles, have been synthesized and their fluorescent properties studied. This research indicates the potential use of such compounds in material science, particularly as fluorescent markers or in the development of optical materials (Rangnekar & Rajadhyaksha, 1986).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-19-9-5-4-6-17(19)10-11-21-26-20(16-25)23(30-21)28-14-12-27(13-15-28)22(29)18-7-2-1-3-8-18/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNKPEXQWDYPBC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-chlorostyryl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.